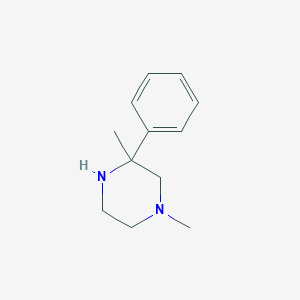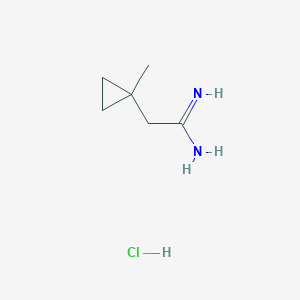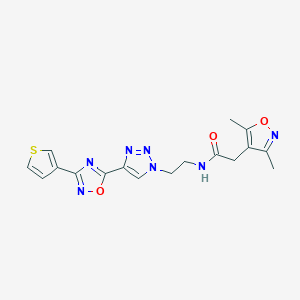![molecular formula C12H14F3N3O2 B2473683 3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one CAS No. 2097923-67-4](/img/structure/B2473683.png)
3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include other names or synonyms for the compound .
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions used to synthesize the compound. This can include the starting materials, reagents, catalysts, temperature, pressure, and other factors .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods such as NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include its reactivity, the products it forms, the conditions required for the reactions, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, reactivity, etc .Applications De Recherche Scientifique
However, the importance of understanding exposure levels and health effects of PFCs and PFAAs, as evidenced in these studies, underscores the relevance of studying specific fluorinated compounds, including the one of interest. Research into specific fluorinated compounds could illuminate their roles in industrial applications, environmental behavior, and potential health impacts. Given the lack of direct references to the specific compound, it's plausible that research on its applications might be nascent or documented in contexts not captured by the search parameters.
Environmental Exposure and Health Effects
Polyfluoroalkyl Chemicals in the U.S. Population :This study by Calafat et al. (2007) assessed exposure to various PFCs, including PFOS and PFOA, in the U.S. population, revealing widespread exposure and suggesting significant environmental persistence and human bioaccumulation of these compounds Calafat et al., 2007.
Exposure to Polyfluoroalkyl Chemicals and Health Outcomes :Nelson et al. (2009) investigated the relationship between PFC serum concentrations and health outcomes like cholesterol levels, body size, and insulin resistance, indicating potential health risks associated with exposure to these chemicals Nelson et al., 2009.
Perfluorinated Chemicals in Blood of Residents :A study by Ericson et al. (2007) on the blood levels of FOCs in Catalonia, Spain, highlighted the presence of PFOS, PFHxS, PFOA, and other FOCs, emphasizing the global spread of these substances and their detection in human populations Ericson et al., 2007.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3,3,3-trifluoro-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c1-8-16-4-2-10(17-8)20-9-3-5-18(7-9)11(19)6-12(13,14)15/h2,4,9H,3,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERCVNOYJSIYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2473604.png)

![1-[(3S,10R,13S)-3-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3,4-Dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2473606.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2473607.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2473611.png)


![7-isobutyl-5-(isopentylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2473616.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2473618.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2473620.png)